molecular formula C15H10BrClN2 B1503077 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline CAS No. 885277-89-4

2-(4-Bromophenyl)-4-chloro-5-methylquinazoline

Cat. No. B1503077
CAS RN: 885277-89-4
M. Wt: 333.61 g/mol
InChI Key: CWIAZOVNENXTCE-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-4-chloro-5-methylquinazoline” is likely a derivative of quinazoline, a class of organic compounds with a two-ring structure composed of a benzene ring fused to a pyrimidine ring . The presence of bromine and chlorine atoms suggests that it might have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of their bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its structure and the conditions under which the reactions are carried out . For example, the presence of bromine and chlorine atoms might make it susceptible to substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including spectroscopy and thermal analysis . These properties could include its melting point, solubility, and stability .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications . This could involve exploring its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-(4-bromophenyl)-4-chloro-5-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2/c1-9-3-2-4-12-13(9)14(17)19-15(18-12)10-5-7-11(16)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIAZOVNENXTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693085
Record name 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4-chloro-5-methylquinazoline

CAS RN

885277-89-4
Record name 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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